
1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Übersicht
Beschreibung
“1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” is a chlorinated amine compound. Chlorinated amines are a class of organic compounds that contain a nitrogen atom bonded to one or more chlorine atoms. They are used in a variety of applications, including as intermediates in pharmaceutical manufacturing .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” would likely consist of a butan-1-amine backbone with a 2-chlorophenyl group attached to the first carbon and two methyl groups attached to the third carbon .
Chemical Reactions Analysis
Amines, such as “1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride”, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, are often polar and can form hydrogen bonds, which can affect their boiling points and solubility .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Properties
The study of chloral reactions with substituted anilines, leading to various products depending on reaction conditions, provides insights into synthetic routes that could involve compounds structurally related to 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. Research focusing on the synthesis, spectroscopic, and structural properties of novel substituted compounds, such as the formation of 2,2,2-trichloroethylidene anilines and their subsequent reactions, highlights the complexity and potential applications of chlorophenyl derivatives in developing new materials or compounds with specific properties (Issac & Tierney, 1996).
Environmental Impact and Degradation
Studies on the environmental fate and degradation of chlorophenols, which share the chlorophenyl group with 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, provide insights into the persistence, toxic effects, and biodegradation mechanisms of these compounds. For example, the assessment of the impact of certain organochlorine compounds on the aquatic environment and the review on the degradation of chlorinated phenols by zero-valent iron and bimetals underscore the environmental considerations and remediation strategies for chlorophenyl derivatives (Krijgsheld & Gen, 1986); (Gunawardana, Singhal, & Swedlund, 2011).
Advanced Materials and Technologies
The development of amine-functionalized materials, such as metal–organic frameworks (MOFs), showcases the application of amine and chlorophenyl functionalities in creating high-performance materials for gas capture, separation, and catalysis. Research on amine-functionalized MOFs emphasizes the role of amino groups in enhancing interactions with specific molecules like CO2, demonstrating the potential of chlorophenyl derivatives in environmental and energy-related applications (Lin, Kong, & Chen, 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on a compound like “1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJJVAKFHXISJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1471899.png)

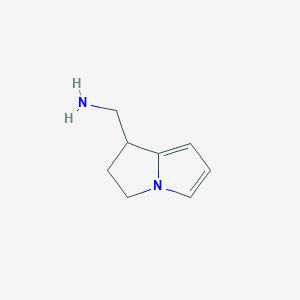
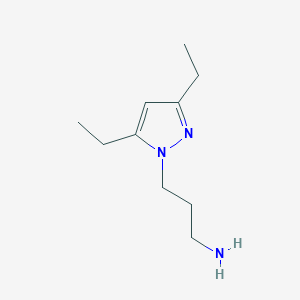
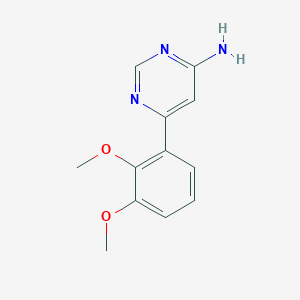
![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)


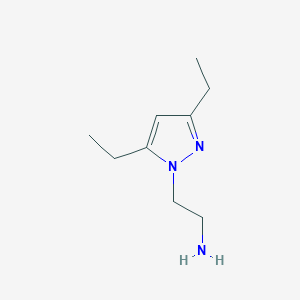

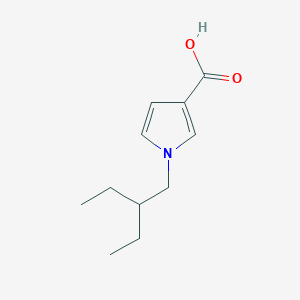
![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)

![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)